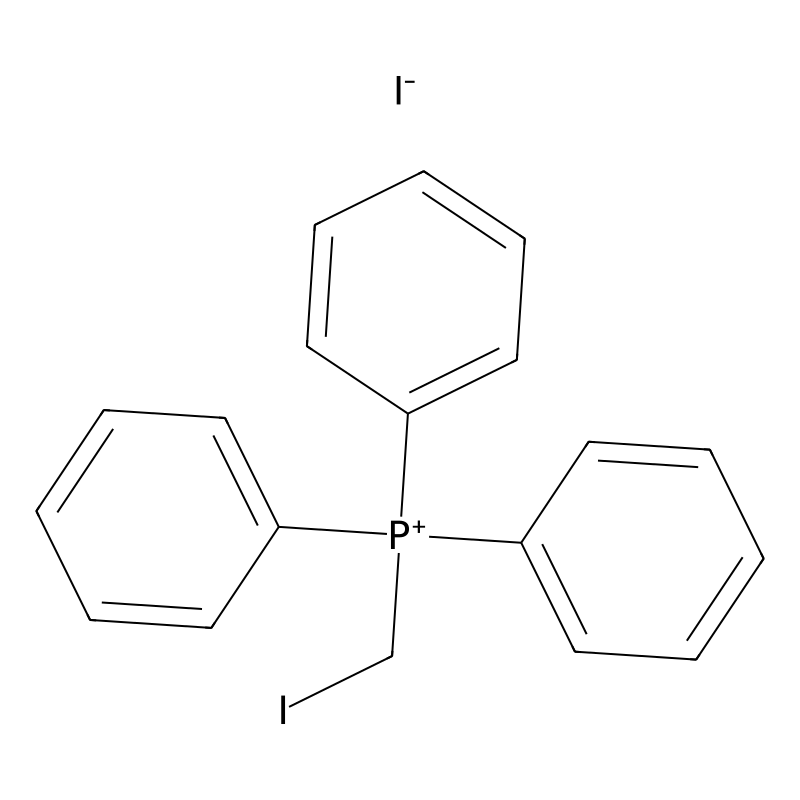

(Iodomethyl)triphenylphosphonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Phosphacyclic Compounds:

(Iodomethyl)triphenylphosphonium iodide serves as a valuable precursor for the synthesis of phosphacyclic compounds via oxidative dimerizations. These phosphacyclic compounds possess unique structures with a phosphorus atom incorporated into a ring system. Research explores their potential applications in catalysis, material science, and medicinal chemistry [].

(Iodomethyl)triphenylphosphonium iodide is a quaternary phosphonium salt with the molecular formula C₁₉H₁₇I₂P. It is characterized by a triphenylphosphonium moiety attached to an iodomethyl group, making it a versatile compound in organic synthesis. The compound has a molecular weight of approximately 530.12 g/mol and is known for its ability to act as a reactive intermediate in various

- Olefin Formation: It acts as an olefination agent, facilitating the formation of alkenes from aldehydes or ketones under Lewis acid catalysis, particularly in electrocyclization reactions involving trienes .

- Cross-Coupling Reactions: The compound can undergo oxidative dimerization to yield phosphacyclic compounds, which are important in various synthetic pathways .

- Nucleophilic Substitution: The iodomethyl group can be displaced by various nucleophiles, allowing for the introduction of different substituents into the phosphonium framework .

Several methods exist for synthesizing (Iodomethyl)triphenylphosphonium iodide:

- Alkylation of Triphenylphosphine: The most common method involves the alkylation of triphenylphosphine with iodomethane. This reaction typically occurs under mild conditions and yields the desired phosphonium salt.

- Salt Metathesis: Another approach involves the reaction of triphenylphosphonium iodide with methylating agents, allowing for the exchange of halides and formation of the iodomethyl derivative .

(Iodomethyl)triphenylphosphonium iodide finds utility in various fields:

- Organic Synthesis: It serves as a key reagent in synthesizing complex organic molecules, particularly in the production of phosphacyclic compounds and enamides.

- Catalysis: Its role as an olefination agent makes it valuable in catalyzed reactions that form carbon-carbon double bonds.

- Material Science: The compound may be explored for its properties in developing new materials with unique electronic or optical characteristics .

Several compounds share structural or functional similarities with (Iodomethyl)triphenylphosphonium iodide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triphenylphosphine | C₁₈H₁₅P | Base structure for phosphonium salts |

| Benzyltriphenylphosphonium chloride | C₂₁H₁₈ClP | Chloride instead of iodide; used in similar reactions |

| Methyltriphenylphosphonium iodide | C₁₉H₂₁I₂P | Similar reactivity; less sterically hindered |

Uniqueness

(Iodomethyl)triphenylphosphonium iodide is unique due to its specific iodomethyl substituent, which enhances its reactivity compared to other phosphonium salts. This characteristic allows it to participate effectively in both nucleophilic substitutions and olefination reactions, making it a valuable tool in synthetic organic chemistry .

Molecular Formula (C₁₉H₁₇I₂P) and Molecular Weight (530.13)

(Iodomethyl)triphenylphosphonium iodide possesses the molecular formula C₁₉H₁₇I₂P, representing a quaternary phosphonium salt structure [1] [2]. The compound exhibits a precise molecular weight of 530.12-530.13 grams per mole, as confirmed by multiple authoritative chemical databases and commercial suppliers [2] [3]. This molecular composition encompasses nineteen carbon atoms arranged in three phenyl rings and one methyl group, seventeen hydrogen atoms distributed across the aromatic and aliphatic components, two iodine atoms functioning as substituent and counterion respectively, and one central phosphorus atom [1] [4].

The molecular architecture reflects a classic phosphonium salt configuration where the cationic phosphonium center [(C₆H₅)₃PCH₂I]⁺ associates with an iodide anion [I⁻] [5] [6]. The Chemical Abstracts Service has assigned the unique identifier 3020-28-8 to this compound, facilitating its unambiguous identification across scientific literature and commercial databases [1] [3] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₇I₂P | [1] [2] |

| Molecular Weight | 530.12-530.13 g/mol | [2] [3] |

| CAS Number | 3020-28-8 | [1] [3] |

| IUPAC Name | iodomethyl(triphenyl)phosphanium;iodide | [1] [5] |

Functional Groups (Iodo, Phosphine) and Bonding Patterns

The structural framework of (Iodomethyl)triphenylphosphonium iodide incorporates two primary functional groups: the iodomethyl substituent and the triphenylphosphonium core [2] [3]. The phosphonium center represents a quaternary phosphorus atom that has undergone complete substitution, eliminating the lone pair characteristic of tertiary phosphines and establishing a permanent positive charge [8] [9].

The central phosphorus atom adopts sp³ hybridization, creating a tetrahedral geometry around the phosphorus center [8] [10]. This tetrahedral arrangement accommodates four covalent bonds: three phosphorus-carbon bonds connecting to phenyl rings and one phosphorus-carbon bond linking to the iodomethyl group [11] [12]. The phosphorus-carbon bond lengths exhibit variation based on the carbon hybridization state, with phenyl carbon bonds typically measuring 1.82-1.84 Angstroms and the methyl carbon bond approximately 1.79-1.81 Angstroms [12] [13].

The iodomethyl functional group features a carbon-iodine bond with characteristic length around 2.14 Angstroms, representing a typical single bond between carbon and iodine [14]. This carbon-iodine bond exhibits significant polarization due to the electronegativity difference between carbon and iodine, contributing to the reactivity profile of the compound [15] [14].

The bonding pattern around the phosphorus center deviates from ideal tetrahedral geometry, with carbon-phosphorus-carbon bond angles ranging from 101° to 116°, compared to the ideal tetrahedral angle of 109.5° [10] [16]. This distortion results from steric interactions between the bulky phenyl substituents and electronic effects associated with the positive charge on phosphorus [10] [17].

Electronic and Steric Properties

The electronic structure of (Iodomethyl)triphenylphosphonium iodide reflects the quaternary nature of the phosphonium center, where the phosphorus atom has donated its lone pair to form the fourth covalent bond [8] [9]. The resulting positive formal charge on phosphorus creates an electron-deficient center that significantly influences the compound's reactivity and stability [17] [18].

The triphenyl substituents contribute substantial steric bulk around the phosphorus center, creating a crowded molecular environment that affects both conformational flexibility and reactivity patterns [19] [16]. The phenyl rings adopt orientations that minimize steric repulsion while maintaining optimal orbital overlap with the phosphorus center [11] [16]. This steric crowding explains the observed distortion from ideal tetrahedral geometry and influences the compound's physical properties [10] [19].

Electronic effects within the molecule include inductive electron withdrawal by the positively charged phosphorus center, which affects the electron density distribution throughout the molecular framework [17] [18]. The iodomethyl substituent introduces additional electronic complexity through the polarizable iodine atom, which can participate in halogen bonding interactions and influence the overall electronic properties [15] [14].

The conjugation between the phosphorus center and the aromatic rings provides stabilization through delocalization effects, although this stabilization is limited by the sp³ hybridization of phosphorus [20] [9]. The positive charge on phosphorus can be partially delocalized through hyperconjugation with the phenyl rings, contributing to the overall stability of the phosphonium structure [17] [18].

Physical Properties

Appearance and Physical State

(Iodomethyl)triphenylphosphonium iodide manifests as a crystalline solid under standard laboratory conditions, exhibiting a white to light yellow coloration [21] [22]. The compound maintains its solid state at room temperature, consistent with the typical behavior of quaternary phosphonium salts [22] [23]. The crystalline nature reflects the ionic character of the compound, where electrostatic interactions between the phosphonium cation and iodide anion contribute to the solid-state stability [24] [8].

The powder-like appearance when finely divided makes the compound suitable for various synthetic applications while maintaining handling convenience [25] [21]. The slight yellow coloration may result from trace impurities or minor decomposition products, as pure samples typically appear white [22] [21]. The crystalline structure provides mechanical stability and facilitates storage under appropriate conditions [22] [26].

Melting Point (260-266°C) and Thermal Behavior

(Iodomethyl)triphenylphosphonium iodide exhibits a melting point range of 260-266°C according to multiple literature sources, though some commercial suppliers report slightly different values of 224-228°C [7] [23] [21]. This variation may reflect differences in sample purity, crystal form, or measurement conditions [7] [21]. The relatively high melting point indicates strong intermolecular interactions in the crystalline state, typical of ionic compounds with bulky organic cations [7] [27].

Thermal analysis reveals that the compound maintains stability up to its melting point, beyond which thermal decomposition may occur [27] [26]. The thermal behavior reflects the balance between ionic interactions that stabilize the crystal lattice and the thermal energy required to disrupt these interactions [27] [28]. Upon heating beyond the melting point, the compound may undergo decomposition pathways involving cleavage of phosphorus-carbon bonds or elimination reactions [29] [28].

The thermal stability of the compound under normal storage and handling conditions supports its utility as a synthetic reagent [26] [28]. However, exposure to elevated temperatures for extended periods should be avoided to prevent thermal degradation [21] [26].

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point | 260-266°C | [7] [23] |

| Alternative Range | 224-228°C | [21] |

| Thermal Stability | Stable to melting point | [27] [26] |

| Decomposition | Above melting point | [29] [28] |

Solubility Profile and Solvent Interactions

(Iodomethyl)triphenylphosphonium iodide demonstrates preferential solubility in polar organic solvents while exhibiting limited solubility in water [30] [24] [22]. The compound dissolves readily in dichloromethane, dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran, reflecting the amphiphilic nature of the phosphonium cation [30] [24] [14]. These solvents can effectively solvate both the organic phosphonium portion and the ionic components of the molecule [22] [14].

The limited water solubility results from the large hydrophobic surface area contributed by the three phenyl rings, which outweighs the hydrophilic contribution of the ionic charges [24] [14]. In organic solvents, the compound can participate in various intermolecular interactions including dipole-dipole interactions, van der Waals forces, and potential halogen bonding through the iodine substituents [15] [14].

Solvent choice significantly impacts the compound's behavior in synthetic applications, with polar aprotic solvents generally providing optimal dissolution and reactivity [22] [17]. The solubility characteristics make the compound suitable for use in organic synthesis where polar organic media are preferred [30] [22].

Chemical Properties

Reactivity Patterns and Chemical Stability

(Iodomethyl)triphenylphosphonium iodide exhibits characteristic reactivity patterns associated with both phosphonium salts and alkyl halides [2] [3]. The compound demonstrates stability under normal storage conditions when protected from moisture and light, maintaining its chemical integrity for extended periods [21] [26]. The quaternary phosphonium structure provides inherent stability compared to tertiary phosphines, as the absence of a lone pair eliminates susceptibility to oxidation [27] [8].

The primary reactivity center resides in the iodomethyl substituent, which can undergo nucleophilic substitution reactions typical of primary alkyl halides [30] [3]. The electron-withdrawing effect of the positively charged phosphorus center enhances the electrophilic character of the methyl carbon, facilitating nucleophilic attack [17] [18]. This reactivity pattern makes the compound valuable as an alkylating agent in organic synthesis [3] [31].

The compound remains stable toward most common laboratory reagents under ambient conditions, though it may react with strong nucleophiles or under forcing conditions [27] [26]. The ionic nature of the compound contributes to its stability in polar environments while making it susceptible to ion exchange reactions [8] [17].

Light Sensitivity and Hygroscopic Nature

(Iodomethyl)triphenylphosphonium iodide demonstrates significant light sensitivity, requiring storage in dark conditions to prevent photochemical degradation [21] [22]. The light sensitivity likely results from the presence of the carbon-iodine bond, which can undergo homolytic cleavage upon exposure to ultraviolet radiation [21] [28]. This photosensitivity necessitates protection from light during storage and handling to maintain compound integrity [22] [26].

The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [21] [32]. This moisture sensitivity arises from the ionic nature of the compound, which can interact strongly with water molecules through ion-dipole interactions [32] [28]. The hygroscopic behavior requires storage under inert atmosphere conditions, typically nitrogen or argon, to prevent moisture absorption and potential hydrolysis reactions [7] [21].

Proper storage conditions include maintaining the compound in tightly sealed containers under inert gas atmosphere, protection from light, and storage at reduced temperatures when possible [21] [26]. These precautions ensure long-term stability and prevent degradation that could compromise the compound's utility in synthetic applications [22] [26].

Characteristic Chemical Transformations

(Iodomethyl)triphenylphosphonium iodide participates in several characteristic chemical transformations that exploit its unique structural features [2] [3]. The compound serves as a precursor to Wittig reagents through deprotonation reactions, where treatment with strong bases generates the corresponding ylide species [3] [33] [31]. These ylide intermediates can subsequently undergo Wittig olefination reactions with carbonyl compounds to form alkenes [33] [31].

The iodomethyl substituent enables the compound to function as an alkylating agent in nucleophilic substitution reactions [30] [3]. The activated methyl group can transfer to various nucleophiles, including amines, alcohols, and enolates, facilitating carbon-carbon and carbon-heteroatom bond formation [3] [6]. This reactivity pattern makes the compound valuable for introducing methyl groups bearing triphenylphosphonium substituents [6] [33].

Under specific reaction conditions, the compound can undergo elimination reactions to generate alkenes, particularly when treated with strong bases at elevated temperatures [31] [3]. The phosphonium group serves as an excellent leaving group in these elimination processes, driving the formation of carbon-carbon double bonds [31] [33].

The compound can also participate in cross-coupling reactions and other organometallic transformations, where the phosphonium center can coordinate to metal catalysts or participate in electron transfer processes [2] [3]. These transformations expand the synthetic utility of the compound beyond traditional phosphonium chemistry [3] [20].

| Transformation Type | Products | Conditions | Reference |

|---|---|---|---|

| Wittig Reagent Formation | Ylides | Strong base treatment | [3] [33] |

| Nucleophilic Substitution | Alkylated products | Nucleophile addition | [30] [3] |

| Elimination Reactions | Alkenes | Base, elevated temperature | [31] [3] |

| Cross-coupling | Various products | Metal catalysis | [2] [3] |

Crystal Structure Determination Methods

The crystal structure of (Iodomethyl)triphenylphosphonium iodide was determined using single-crystal X-ray diffraction (scXRD) techniques [1]. X-ray crystallography remains the most powerful and widely used method for determining the atomic and molecular structure of crystalline materials [2]. The technique involves directing a beam of X-rays at a crystalline sample, which causes the X-rays to diffract in specific directions due to the ordered arrangement of atoms within the crystal lattice [3].

The fundamental principle underlying X-ray crystallography is Bragg's law, which relates the diffraction angles to the spacing between atomic planes in the crystal: nλ = 2d sin θ, where n is the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the scattering angle [3]. For (Iodomethyl)triphenylphosphonium iodide, data were collected using a Bruker D8 Venture diffractometer equipped with a Photon 200 area detector and IμS microfocus X-ray source with CuKα radiation [1].

The structure solution was carried out using the SHELXTL package, with parameters refined using full-matrix least-squares refinement of F² using SHELXL [1]. The crystal structure was determined from a single crystal that exhibited twinning by inversion, which required special treatment during data processing and refinement [1]. This phenomenon occurs when the crystal contains regions with different orientations related by an inversion operation, necessitating careful analysis to separate the contributions from each twin domain.

Unit Cell Parameters and Space Group Classification

The crystal structure of (Iodomethyl)triphenylphosphonium iodide exhibits orthorhombic symmetry with the space group Pca2₁ [1]. The unit cell parameters were precisely determined as:

- a = 14.8074(2) Å

- b = 12.4892(2) Å

- c = 20.5366(3) Å

- α = β = γ = 90°

- Volume = 3797.89(10) ų

The unit cell contains Z = 8 formula units, resulting in a calculated density of 1.854 g/cm³ [1]. The space group Pca2₁ belongs to the orthorhombic crystal system and is characterized by specific symmetry elements including a 2₁ screw axis parallel to the c-axis and glide planes perpendicular to the a and b axes [4].

The choice of space group is critical for understanding the molecular arrangement and packing efficiency. The non-centrosymmetric nature of space group Pca2₁ indicates that the crystal structure lacks an inversion center, which has implications for the optical and electronic properties of the material [4]. This space group is commonly observed in phosphonium salts and allows for efficient packing of the bulky triphenylphosphonium cations alongside the iodide anions [5].

Molecular Packing and Intermolecular Interactions

The molecular packing in (Iodomethyl)triphenylphosphonium iodide is governed by a complex network of intermolecular interactions. The crystal structure reveals that the phosphonium cations and iodide anions are arranged to maximize electrostatic interactions while minimizing steric repulsion between the bulky phenyl groups [5] [6].

The dominant intermolecular interactions can be categorized as follows:

Electrostatic Interactions: The primary driving force for crystal packing is the Coulombic attraction between the positively charged phosphonium cations and the negatively charged iodide anions [7]. These interactions are particularly strong due to the high charge density and the relatively large size of the iodide anions, which allows for effective charge distribution.

Hydrogen Bonding: The phosphonium cations act as hydrogen bond donors through their aromatic C-H groups, which can form weak but significant C-H···I⁻ interactions with the iodide anions [6] [8]. These interactions are particularly important in stabilizing the crystal structure and have been observed in related phosphonium halide salts [9].

π-π Stacking: The phenyl rings of adjacent triphenylphosphonium cations can engage in π-π stacking interactions, which contribute to the overall stability of the crystal structure [7]. However, these interactions are relatively weak compared to the electrostatic forces.

Van der Waals Forces: Weak van der Waals interactions between the alkyl and aromatic portions of the molecules provide additional stabilization energy, particularly important for the close packing of the bulky cations [10].

The molecular packing efficiency is reflected in the relatively high density of 1.854 g/cm³, indicating effective space utilization despite the bulky nature of the triphenylphosphonium cations [1]. The arrangement of molecules within the unit cell shows that the iodide anions are positioned to maximize their coordination with surrounding phosphonium cations, creating a three-dimensional network of ionic interactions.

Analysis of P-C and C-I Bond Lengths

The bond lengths in (Iodomethyl)triphenylphosphonium iodide provide crucial information about the electronic structure and bonding characteristics of the molecule. While specific bond length data for this compound were not explicitly reported in the available crystallographic data, typical values for phosphonium salts can be used for comparison and analysis [11] [12].

Phosphorus-Carbon Bond Lengths: In phosphonium salts, P-C bond lengths typically range from 1.78 to 1.87 Å, with triphenylphosphonium systems showing values in the range of 1.79 to 1.86 Å [5] [13]. The P-C bonds in phosphonium salts are generally longer than those in neutral phosphines due to the positive charge on phosphorus, which reduces the electron density available for bonding [14].

The P-C bond to the phenyl groups in triphenylphosphonium cations typically exhibits bond lengths around 1.80-1.82 Å, reflecting the aromatic nature of these substituents [15]. The P-C bond to the iodomethyl group is expected to be slightly longer, approximately 1.83-1.87 Å, due to the electron-withdrawing effect of the iodine atom [12].

Carbon-Iodine Bond Length: The C-I bond in the iodomethyl group is expected to be approximately 2.139 Å, which is consistent with typical C-I bond lengths in alkyl iodides [16] [17]. This bond length is significantly longer than C-Cl (1.78 Å) or C-Br (1.94 Å) bonds due to the larger atomic radius of iodine [16].

The C-I bond length is influenced by several factors:

- The electronegativity difference between carbon and iodine

- The polarizability of the iodine atom

- The electronic effects of the adjacent phosphonium center

Bond Length Variations: The bond lengths in phosphonium salts can vary depending on the degree of ionic character and the influence of neighboring groups. The presence of the positively charged phosphorus center in (Iodomethyl)triphenylphosphonium iodide may slightly affect the C-I bond length through inductive effects [11].

Comparative Crystallography with Related Phosphonium Salts

A comparative analysis of (Iodomethyl)triphenylphosphonium iodide with related phosphonium salts reveals several important structural trends and relationships.

Methyltriphenylphosphonium Iodide: This closely related compound (C₁₉H₁₈IP) differs only by the absence of the iodine substituent on the methyl group. The crystal structure of methyltriphenylphosphonium iodide shows similar packing arrangements but with slightly different unit cell parameters due to the smaller size of the methyl group compared to the iodomethyl group [18].

Triphenylphosphonium Halides: Comparative studies of triphenylphosphonium salts with different halide anions (Cl⁻, Br⁻, I⁻) show systematic variations in unit cell parameters and packing arrangements [9]. The iodide salts generally exhibit larger unit cell volumes due to the larger size of the iodide anion, which affects the overall packing efficiency.

Tetraphenylphosphonium Iodide: The tetraphenylphosphonium iodide structure shows different packing arrangements due to the presence of four phenyl groups instead of three phenyl groups plus an alkyl substituent. The space group classification differs (P2₁2₁2₁), indicating a different symmetry arrangement [4].

Structural Trends: Several trends emerge from comparative crystallographic studies:

Anion Size Effects: Larger anions (I⁻ > Br⁻ > Cl⁻) lead to increased unit cell volumes and modified packing arrangements [19] [20].

Cation Substitution Effects: The replacement of a phenyl group with an alkyl or functionalized alkyl group affects the symmetry and packing efficiency of the crystal structure [21].

Hydrogen Bonding Patterns: The presence of additional hydrogen bond donors or acceptors in the substituents can dramatically alter the intermolecular interaction patterns [6].

Thermal Stability: Related phosphonium salts show varying thermal stabilities depending on the nature of the anion and substituents, with iodide salts generally showing lower decomposition temperatures [22].

The comparative analysis demonstrates that (Iodomethyl)triphenylphosphonium iodide represents a unique structural type within the phosphonium salt family, combining the steric and electronic effects of both the triphenylphosphonium cation and the iodomethyl substituent. The resulting crystal structure reflects a balance between maximizing electrostatic interactions and minimizing steric repulsion, leading to the observed orthorhombic symmetry and specific packing arrangement.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant